3-bromo-5H,6H-pyrido[2,3-d]pyridazin-5-one
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Overview
Description
3-bromo-5H,6H-pyrido[2,3-d]pyridazin-5-one is a heterocyclic compound that contains both nitrogen and bromine atoms within its structure. This compound is part of the pyridazinone family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 3-bromo-5H,6H-pyrido[2,3-d]pyridazin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the imino group . Another method involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
3-bromo-5H,6H-pyrido[2,3-d]pyridazin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like cesium carbonate (Cs2CO3) and solvents like dimethyl sulfoxide (DMSO) . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-bromo-5H,6H-pyrido[2,3-d]pyridazin-5-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential antimicrobial, anti-inflammatory, and antitumor activities.
Biological Studies: The compound is employed in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: It is used in the synthesis of other complex molecules and materials for various industrial purposes.
Mechanism of Action
The mechanism of action of 3-bromo-5H,6H-pyrido[2,3-d]pyridazin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-bromo-5H,6H-pyrido[2,3-d]pyridazin-5-one can be compared with other similar compounds, such as:
Pyrrolopyrazine Derivatives: These compounds also contain nitrogen heterocycles and exhibit a wide range of biological activities.
Pyridazine Analogs: These analogs share a similar core structure and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological properties.
Properties
CAS No. |
1426245-35-3 |
---|---|
Molecular Formula |
C7H4BrN3O |
Molecular Weight |
226 |
Purity |
95 |
Origin of Product |
United States |
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